molecular formula C11H9ClN2O2 B2852318 3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione CAS No. 71814-49-8

3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione

Cat. No.: B2852318
CAS No.: 71814-49-8
M. Wt: 236.66
InChI Key: HYRKJXNJFRMWLO-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidinedione family. This compound is characterized by the presence of a chlorophenyl group at the 3-position and a methyl group at the 6-position of the pyrimidinedione ring. Pyrimidinediones are known for their diverse biological activities and are often studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired pyrimidinedione compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinazoline derivatives.

    Reduction: Reduction reactions can convert the compound into its dihydropyrimidine analogs.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed

    Oxidation: Quinazoline derivatives.

    Reduction: Dihydropyrimidine analogs.

    Substitution: Various substituted pyrimidinedione derivatives.

Scientific Research Applications

3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-6-methyl-2,4(1H,3H)-pyrimidinedione: Lacks the chlorophenyl group, resulting in different biological activities.

    3-(4-bromophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione: Contains a bromophenyl group instead of a chlorophenyl group, which can alter its reactivity and biological properties.

    3-(4-isopropylphenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione: The isopropyl group affects the compound’s lipophilicity and biological interactions.

Uniqueness

3-(4-chlorophenyl)-6-methyl-2,4(1H,3H)-pyrimidinedione is unique due to the presence of the chlorophenyl group, which imparts specific chemical and biological properties. This group can enhance the compound’s ability to interact with certain enzymes and receptors, making it a valuable candidate for various research and therapeutic applications.

Properties

IUPAC Name

3-(4-chlorophenyl)-6-methyl-1H-pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9ClN2O2/c1-7-6-10(15)14(11(16)13-7)9-4-2-8(12)3-5-9/h2-6H,1H3,(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYRKJXNJFRMWLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)N(C(=O)N1)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>35.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24818894
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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